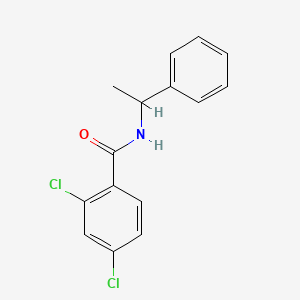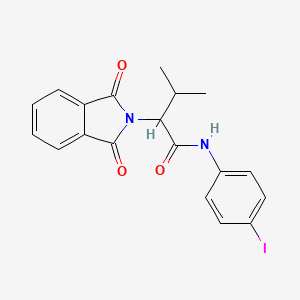![molecular formula C17H17N3O5 B11703140 3-[4-(acetylamino)phenyl]-N-(furan-2-ylmethyl)oxirane-2,2-dicarboxamide](/img/structure/B11703140.png)
3-[4-(acetylamino)phenyl]-N-(furan-2-ylmethyl)oxirane-2,2-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-ACETAMIDOPHENYL)-N’2-[(FURAN-2-YL)METHYL]OXIRANE-2,2-DICARBOXAMIDE is a complex organic compound that features both furan and oxirane moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ACETAMIDOPHENYL)-N’2-[(FURAN-2-YL)METHYL]OXIRANE-2,2-DICARBOXAMIDE typically involves multiple steps, starting with the preparation of the furan and oxirane intermediates. One common method involves the radical bromination of a methyl group followed by conversion to a phosphonate intermediate. This intermediate is then reacted with a benzaldehyde derivative in the presence of a base such as sodium hydride (NaH) in tetrahydrofuran (THF), followed by desilylation to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and green chemistry principles to reduce the environmental impact of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-ACETAMIDOPHENYL)-N’2-[(FURAN-2-YL)METHYL]OXIRANE-2,2-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The oxirane ring can be reduced to form diols.
Substitution: The acetyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the oxirane ring can yield 1,2-diols .
Aplicaciones Científicas De Investigación
3-(4-ACETAMIDOPHENYL)-N’2-[(FURAN-2-YL)METHYL]OXIRANE-2,2-DICARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored as a potential drug candidate for treating bacterial infections.
Industry: Used in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 3-(4-ACETAMIDOPHENYL)-N’2-[(FURAN-2-YL)METHYL]OXIRANE-2,2-DICARBOXAMIDE involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and cell death. The furan moiety is believed to play a key role in this process by interacting with membrane lipids .
Comparación Con Compuestos Similares
Similar Compounds
Nitrofurantoin: Another furan derivative with antimicrobial properties.
Furazolidone: A furan-based compound used to treat bacterial and protozoal infections.
Uniqueness
3-(4-ACETAMIDOPHENYL)-N’2-[(FURAN-2-YL)METHYL]OXIRANE-2,2-DICARBOXAMIDE is unique due to its combination of furan and oxirane moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C17H17N3O5 |
|---|---|
Peso molecular |
343.33 g/mol |
Nombre IUPAC |
3-(4-acetamidophenyl)-2-N'-(furan-2-ylmethyl)oxirane-2,2-dicarboxamide |
InChI |
InChI=1S/C17H17N3O5/c1-10(21)20-12-6-4-11(5-7-12)14-17(25-14,15(18)22)16(23)19-9-13-3-2-8-24-13/h2-8,14H,9H2,1H3,(H2,18,22)(H,19,23)(H,20,21) |
Clave InChI |
IOMBLHGQKRSTGE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)C2C(O2)(C(=O)N)C(=O)NCC3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Diphenyl-N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11703063.png)
![8-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-7-heptyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11703065.png)
![4-{(2Z)-2-[1-(4-nitrophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzenesulfonamide](/img/structure/B11703070.png)
![5-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenol](/img/structure/B11703071.png)
![2-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11703079.png)
![[2-(benzotriazol-2-yl)-4-methylphenyl] 2-(2-methylphenoxy)acetate](/img/structure/B11703086.png)
![1,4-Bis({2-[(oxiran-2-YL)methoxy]benzoyl})piperazine](/img/structure/B11703094.png)

![Benzyl N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)carbamate](/img/structure/B11703105.png)

![N-(5-{2-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B11703109.png)
![2,13-Dibromo-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B11703122.png)
![Diethyl 5-{[(2-bromophenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11703128.png)
![2-(2-hydroxyethoxy)-2-(4-nitro-1H-benzo[d][1,2,3]triazol-1-yl)ethanol](/img/structure/B11703137.png)
